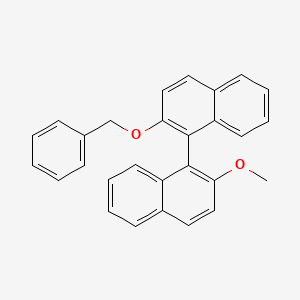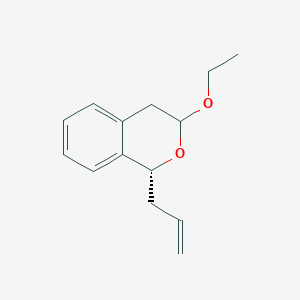![molecular formula C15H14N2O B12613668 Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- CAS No. 651328-27-7](/img/structure/B12613668.png)
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a nitrile group attached to a benzene ring, along with a hydroxyphenyl and methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitriles typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
化学反応の分析
Types of Reactions
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzonitriles depending on the reagent used.
科学的研究の応用
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
作用機序
The mechanism of action of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl and methylamino substituents may also contribute to its biological effects by interacting with cellular receptors and signaling pathways.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
2-Methylbenzonitrile: Similar structure but with a methyl group instead of the hydroxyphenyl and methylamino substituents.
Uniqueness
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is unique due to the presence of both hydroxyphenyl and methylamino groups, which can enhance its reactivity and potential biological activities compared to simpler benzonitriles.
特性
CAS番号 |
651328-27-7 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
2-[(2-hydroxyphenyl)methyl-methylamino]benzonitrile |
InChI |
InChI=1S/C15H14N2O/c1-17(11-13-7-3-5-9-15(13)18)14-8-4-2-6-12(14)10-16/h2-9,18H,11H2,1H3 |
InChIキー |
YVTBRNZCZKKSHP-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1O)C2=CC=CC=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine](/img/structure/B12613588.png)
![(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol](/img/structure/B12613603.png)


![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)

![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)

